![molecular formula C17H16N2O3 B1684518 SU-5402 CAS No. 215543-92-3](/img/structure/B1684518.png)
SU-5402
描述
SU 5402 是一种强效且选择性的血管内皮生长因子受体 2 (VEGFR-2)、成纤维细胞生长因子受体 1 (FGFR-1) 和血小板衍生生长因子受体 β (PDGFRB) 抑制剂。 它因其能够以高特异性和效力抑制这些受体而被广泛用于科学研究 .
准备方法
合成路线和反应条件
SU 5402 的合成涉及取代的 3-[(3- 或 4-羧乙基吡咯-2-基)亚甲基]吲哚啉-2-酮的制备。 反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成 .
工业生产方法
虽然 SU 5402 的具体工业生产方法没有得到广泛的记录,但该化合物是在实验室中使用标准有机合成技术合成的。 该过程涉及多个步骤,包括中间体的制备和最终的偶联反应以形成活性化合物 .
化学反应分析
反应类型
SU 5402 会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 可以进行还原反应来修饰化合物中存在的官能团。
常用试剂和条件
涉及 SU 5402 的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常包括控制温度、压力和 pH 值以实现所需的转化 .
形成的主要产物
SU 5402 反应形成的主要产物取决于所用的具体反应条件和试剂。 这些产物可以包括原始化合物的各种衍生物和修饰形式 .
科学研究应用
SU5402 is a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity of fibroblast growth factor receptor 1 (FGFR1) . It has a half maximal inhibitory concentration (IC₅₀) of 10-20 µM in the presence of 1 mM ATP . SU5402 also inhibits aFGF-induced tyrosine phosphorylation of ERK1 and ERK2 (IC 50 = 10-20 µM) . Unlike SU4984, SU5402 weakly inhibits tyrosine phosphorylation of the PDGF receptor and does not inhibit phosphorylation of the insulin receptor, nor does it inhibit the kinase activity of the EGF receptor .
Scientific Research Applications of SU5402
- Anti-proliferative and Anti-angiogenic Agent: SU5402 has been hypothesized for use as an antiproliferative and/or antiangiogenic agent to counteract uncontrolled proliferation and angiogenesis in cancer because it does not inhibit the phosphorylation of insulin receptors and exhibits no inhibitory effects on EGF receptor kinase .
- Inhibitor of FGF Signaling: SU5402 is used to block FGF signaling .
- Study of Tumorigenesis Stages: SU5402 is used in studies that mimic most stages of tumorigenesis, such as rapid remodeling of the extracellular matrix followed by angiogenesis and proliferation of newly recruited pleuripotent cells before they differentiate .
- Inhibits Cell Proliferation: SU5402 has been shown to inhibit the proliferation of non-small cell lung cancer cells in a dose-dependent manner .
- VEGFR and FGFR inhibitor: SU5402 is a potent, selective VEGFR and FGFR inhibitor . IC50 values are 0.02 (VEGFR2), 0.03 (FGFR1), 0.51 (PDGFRβ) and >100 μM (EGFR) .
- MEK/ERK Pathway Inhibitor: SU5402 is a MEK/ERK pathway inhibitor that inhibits VEGFR2, FGFR1, and PDGFRB .
- Tyrosine Kinase Inhibitor: SU5402 is a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity of FGFR1 .
Case Studies
- Tail Fin Regeneration in Teleost Fish: A study using the sailfin molly Poecilia latipinna, which can regenerate its tail-fin if amputated, found that SU5402 had a profound negative impact on its growth . Immunolocalization of FGF-2 in the regenerating fin tissue suggested a reduction in its expression and a change in its localization pattern upon treatment with SU5402 . SU5402 treatment also caused a significant delay in the attainment of specific stages of epimorphic regeneration, such as wound healing, blastema, and differentiation .
- Non-Small Cell Lung Cancer (NSCLC): Studies have evaluated the contribution of FGF/FGFR-mediated signals to the malignant growth of NSCLC . The study found that FGF2- and FGF7-induced phosphorylation of ERK and S6 ribosomal protein was suppressed by FGFR inhibitors SU5402 and PD166866 . Also, the basal phosphorylation levels of these signaling molecules were significantly reduced in serum-starved NSCLC cells, indicating a significant contribution of autocrine FGFR-mediated signals to maintain mitogen-activated protein kinase and phosphatidylinositol 3-kinase activities under serum-deprived conditions .
- LNCaP Tumor Growth: Pharmacological inhibition of FGF receptor signaling with SU5402 results in a decrease in the growth of LNCaP tumors generated subcutaneously by co-injecting LNCaP cells .
- Chondrocytes Study: A study evaluated early-generation FGFR TKIs (SU5402, PD173074) and late-generation ones and found that TKIs inhibit FGFR signaling in cultured chondrocytes .
- Neural Stem Cells: SU5402 attenuates integrin β4-induced differentiation of neural stem cells .
- Tumor growth in HCC: In vivo experiments confirmed that SU5402 reduces tumor growth without significant toxicity to major organs, highlighting its potential as a therapeutic agent for HCC .
作用机制
SU 5402 通过竞争性结合成纤维细胞生长因子受体 (FGFR) 上的 ATP 结合位点发挥其作用。这种结合抑制酪氨酸激酶的活性,酪氨酸激酶对于参与细胞生长、分化和存活的信号通路至关重要。 通过抑制这些通路,SU 5402 可以有效地阻断癌细胞的增殖和迁移 .
相似化合物的比较
类似化合物
一些与 SU 5402 类似的化合物包括:
- CTK7A
- HIF-2α-IN-8
- 替洛里酮二盐酸盐
- 葡萄糖胺硫酸盐
- HIF1-IN-3
独特性
SU 5402 由于其在抑制 VEGFR-2、FGFR-1 和 PDGFRB 方面的高特异性和效力而独一无二。 这种选择性使其成为科学研究中宝贵的工具,用于研究这些受体在各种生物过程和疾病中的作用 .
生物活性
SU-5402 is a potent inhibitor of fibroblast growth factor receptors (FGFR) and vascular endothelial growth factor receptors (VEGFR), making it a significant compound in cancer research and developmental biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.
Chemical Structure:
- Name: this compound
- Chemical Formula: 2-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrole-3-propanoic acid
- Purity: ≥95%
This compound selectively inhibits FGFR and VEGFR, with IC50 values indicating high potency:
The compound functions by binding irreversibly to FGFRs, effectively blocking FGF signaling pathways that are often dysregulated in cancerous tissues. This inhibition can lead to reduced cell proliferation and angiogenesis, which are critical for tumor growth and metastasis .
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects across various cancer cell lines. For instance, in studies involving triple-negative breast cancer cell lines MFM223 and SUM52, treatment with this compound resulted in over 50% cell death after 72 hours, compared to less than 10% in non-FGFR2-overexpressing cells .
Table 1: Effects of this compound on Cell Viability
Cell Line | % Cell Death (72h Treatment) |
---|---|
MFM223 | >50% |
SUM52 | >50% |
MDA-MB-231 | <10% |
Impact on Regeneration Processes
A study utilizing the sailfin molly (Poecilia latipinna) as a model organism revealed that this compound significantly impairs the regenerative capacity of fin tissue. Treated fish exhibited delayed progression through critical stages of regeneration (wound healing, blastema formation, differentiation) compared to controls. The regeneration process was notably slower, with treated fins failing to reach their original length within the expected timeframe .
Table 2: Regeneration Stages in Treated vs. Control Groups
Stage | Control Group (Days) | This compound Treated Group (Days) |
---|---|---|
Wound Healing | 1 | 3 |
Blastema Formation | 4 | 7 |
Differentiation | 7 | 15 |
Case Studies and Research Findings
- Triple-Negative Breast Cancer: A study highlighted that this compound significantly altered the phosphoproteome in FGFR2-addicted breast cancer cells, affecting proteins related to metabolism and cell adhesion . This underscores its potential as a therapeutic agent targeting FGFR signaling.
- Atherosclerosis Development: Inhibiting FGFR signaling with this compound was shown to attenuate the development of atherosclerosis in animal models, suggesting broader implications for vascular diseases .
- Neural Stem Cell Differentiation: this compound has been found to attenuate integrin β4-induced differentiation of neural stem cells, indicating its role in modulating stem cell behavior .
属性
IUPAC Name |
3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDVEAXZWJIOKB-JYRVWZFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415361 | |
Record name | su5402 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215543-92-3 | |
Record name | su5402 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。